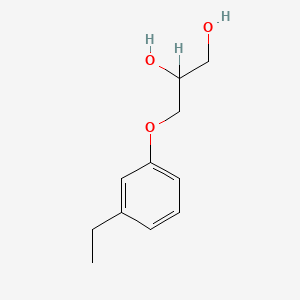

3-(3-Ethylphenoxy)propane-1,2-diol

Description

Overview of the Aryloxypropane-1,2-diol Class and its Research Significance

The aryloxypropane-1,2-diol class of chemical compounds is characterized by a core structure consisting of a propane-1,2-diol moiety linked to an aromatic ring through an ether bond. This structural motif has garnered significant attention in various fields of academic research due to the versatile chemical properties and biological activities exhibited by its derivatives. These compounds are a subset of the broader aryloxyalkylamines, which are noted for possessing an aromatic group and a terminal amine, features that allow for interaction at various biological receptors. researchgate.net

The research significance of aryloxypropane-1,2-diols stems from their structural relationship to a number of biologically active molecules. For instance, derivatives such as 3-(2-methoxyphenoxy)propane-1,2-diol are utilized as intermediates in the synthesis of medicinal products. researchgate.net The propane-1,2-diol unit itself is a common feature in many organic compounds and is considered a polyol, containing alcohol groups on adjacent carbons. drugbank.com The flexibility of the aromatic ring to accommodate various substituents allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its biological activity.

Contextualization of 3-(3-Ethylphenoxy)propane-1,2-diol within this Chemical Family

The structural characteristics of this compound place it alongside other researched derivatives such as 3-(3,5-dimethylphenoxy)propane-1,2-diol (B32170) nih.gov and 3-(3-prop-2-enylphenoxy)propane-1,2-diol. nih.gov The study of these closely related compounds allows for a comparative analysis of how different substituents on the phenyl ring affect their properties and reactivity. For example, the presence of the ethyl group in this compound can be contrasted with the methyl groups in 3-(3,5-dimethylphenoxy)propane-1,2-diol to understand the impact of alkyl chain length and substitution position.

Rationale for Dedicated Academic Investigation of this compound

The dedicated academic investigation of this compound is driven by several key factors. Primarily, understanding the synthesis and reactivity of this specific molecule contributes to the broader knowledge of the aryloxypropane-1,2-diol class. The synthesis of related 3-alkoxypropan-1,2-diols from glycidol (B123203) has been a subject of both experimental and theoretical studies, highlighting the academic interest in optimizing synthetic routes for this class of compounds. rsc.org

Furthermore, while direct research on the biological activities of this compound is not extensively documented in the provided search results, the known biological significance of related compounds provides a strong rationale for its investigation. For instance, the structurally similar 3-(phenylamino)propane-1,2-diol and its derivatives have been implicated as potential toxic agents in the Toxic Oil Syndrome, a massive food-borne intoxication that occurred in Spain in 1981. nih.govnih.gov This has led to detailed studies on the metabolism and clearance of such compounds. nih.govnih.gov Additionally, other propane-1,2-diol derivatives have been investigated for their pharmacological properties, including neuropsychopharmacological activity. nih.gov The study of 2-substituted 2-aminopropane-1,3-diols has also revealed potent immunosuppressive activity, leading to the development of drugs like Fingolimod. nih.govgoogle.com

Given the established biological relevance of structurally similar compounds, a thorough investigation into the synthesis, chemical properties, and potential biological activities of this compound is a logical and necessary step in academic research.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H16O3 | echemi.com |

| Molecular Weight | 196.24 g/mol | echemi.com |

| Exact Mass | 196.109944368 g/mol | echemi.com |

| Topological Polar Surface Area | 49.7 Ų | echemi.com |

| Hydrogen Bond Donor Count | 2 | echemi.com |

| Hydrogen Bond Acceptor Count | 3 | echemi.com |

| Rotatable Bond Count | 5 | echemi.com |

| Complexity | 150 | echemi.com |

| XLogP3 | 1.3 | echemi.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

64049-52-1 |

|---|---|

Molecular Formula |

C11H16O3 |

Molecular Weight |

196.24 g/mol |

IUPAC Name |

3-(3-ethylphenoxy)propane-1,2-diol |

InChI |

InChI=1S/C11H16O3/c1-2-9-4-3-5-11(6-9)14-8-10(13)7-12/h3-6,10,12-13H,2,7-8H2,1H3 |

InChI Key |

JCLWQYMAWWJMSX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)OCC(CO)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 3 Ethylphenoxy Propane 1,2 Diol

Established Synthetic Pathways for Aryloxypropane-1,2-diols

The construction of the aryloxypropane-1,2-diol framework is typically achieved through one of two reliable synthetic strategies: the nucleophilic opening of an epoxide ring by a phenol (B47542) or the dihydroxylation of a pre-formed allyl aryl ether.

Nucleophilic Ring-Opening Reactions of Epoxides with Phenolic Precursors

A fundamental and widely utilized method for synthesizing aryloxypropane-1,2-diols involves the reaction of a phenoxide with a suitable three-carbon epoxide, such as glycidol (B123203) or epichlorohydrin. Epoxides are highly reactive three-membered heterocycles that readily undergo ring-opening reactions with a variety of nucleophiles due to their inherent ring strain. nih.govjsynthchem.com In this context, the phenolic precursor acts as the nucleophile.

The reaction is typically carried out under basic conditions, where the phenol is deprotonated by a base (e.g., sodium hydroxide, potassium carbonate) to form a more nucleophilic phenoxide anion. This anion then attacks one of the carbon atoms of the epoxide ring in a classic SN2-type reaction. jsynthchem.com The attack generally occurs at the least sterically hindered carbon atom of the epoxide, leading to a high degree of regioselectivity. researchgate.netsemanticscholar.org For instance, the reaction of a phenoxide with glycidol results in the formation of the corresponding 3-aryloxypropane-1,2-diol directly. If epichlorohydrin is used, the initial ring-opening is followed by a subsequent hydrolysis step to convert the chloromethyl group into the desired diol functionality. Various catalysts, including Lewis acids, can be employed to facilitate the ring-opening under milder conditions. jsynthchem.com

Dihydroxylation of Allyl Aryl Ethers

An alternative and powerful pathway to aryloxypropane-1,2-diols is the dihydroxylation of an allyl aryl ether. This two-step process begins with the synthesis of the allyl aryl ether, typically through a Williamson ether synthesis between the corresponding phenol and an allyl halide (e.g., allyl bromide). Once the ether is formed, the alkene moiety is dihydroxylated to produce the vicinal diol.

Several reagents can accomplish this transformation, with osmium tetroxide (OsO₄) being one of the most effective for achieving syn-dihydroxylation. researchgate.net The reaction proceeds through a [3+2] cycloaddition mechanism to form a cyclic osmate ester intermediate, which is then hydrolyzed to yield the syn-diol. researchgate.net Catalytic versions of this reaction have been developed to reduce the amount of toxic and expensive osmium tetroxide required, using a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) to regenerate the OsO₄ catalyst. harvard.edu This method is highly reliable and provides good yields for a wide range of substrates. organic-chemistry.org

Specific Synthesis Protocols for 3-(3-Ethylphenoxy)propane-1,2-diol and its Isomers

To synthesize this compound, the general pathways described above can be applied using 3-ethylphenol (B1664133) as the starting phenolic precursor.

Pathway 1: Epoxide Ring-Opening The synthesis would involve the reaction of 3-ethylphenol with glycidol. The 3-ethylphenol is first treated with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an appropriate solvent like dimethylformamide (DMF) or acetonitrile to generate the 3-ethylphenoxide. This nucleophile is then reacted with glycidol. The reaction mixture is typically stirred at room temperature or gently heated to ensure completion. Following an aqueous workup, the desired this compound is obtained.

Pathway 2: Dihydroxylation of 3-Ethylphenyl Allyl Ether First, 3-ethylphenyl allyl ether is prepared by reacting 3-ethylphenol with allyl bromide in the presence of a base like K₂CO₃ in a solvent such as acetone. After purification, the allyl ether undergoes dihydroxylation. A common protocol involves treating the ether with a catalytic amount of osmium tetroxide and a stoichiometric amount of NMO in a solvent mixture like acetone/water. This reaction typically proceeds smoothly at room temperature to yield this compound.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. For the epoxide ring-opening pathway, key parameters include the choice of base, solvent, and reaction temperature. A strong, non-nucleophilic base is often preferred to ensure complete deprotonation of the phenol without competing side reactions. The solvent should be able to dissolve the reactants and is often polar and aprotic. Temperature control is important to manage the exothermic nature of the epoxide opening and prevent degradation.

For the dihydroxylation pathway, optimization focuses on the catalytic system. The ratio of the catalyst to the co-oxidant and substrate must be carefully controlled. The solvent system (e.g., t-butanol/water) and pH can also influence the reaction rate and selectivity. The addition of additives, such as chiral ligands in asymmetric synthesis, requires further optimization to achieve high stereoselectivity. york.ac.uk

| Parameter | Epoxide Ring-Opening | Dihydroxylation of Allyl Ether |

| Precursor | 3-Ethylphenol, Glycidol | 3-Ethylphenyl Allyl Ether |

| Key Reagents | Base (e.g., NaH, K₂CO₃) | Catalyst (e.g., OsO₄), Co-oxidant (e.g., NMO) |

| Solvent | DMF, Acetonitrile | Acetone/Water, t-Butanol/Water |

| Temperature | 0°C to 60°C | Room Temperature |

| Key Variable | Choice of base and solvent | Catalyst loading and co-oxidant ratio |

Stereoselective Synthesis and Enantiomeric Enrichment Strategies

This compound contains a chiral center, meaning it can exist as a pair of enantiomers. For many pharmaceutical applications, it is essential to synthesize a single enantiomer. Stereoselective synthesis strategies are therefore of paramount importance.

Asymmetric Dihydroxylation Approaches

The Sharpless Asymmetric Dihydroxylation (AD) is a premier method for the enantioselective synthesis of chiral diols from prochiral alkenes. harvard.edu This reaction is particularly well-suited for the dihydroxylation of allyl aryl ethers and provides a direct route to enantiomerically enriched aryloxypropane-1,2-diols. york.ac.ukresearchgate.net

The AD reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral cinchona alkaloid-derived ligand. york.ac.uk Two classes of ligands, based on dihydroquinine (DHQ) and dihydroquinidine (DHQD), are commonly used. They are typically linked to a phthalazine (PHAL) core, forming (DHQ)₂PHAL and (DHQD)₂PHAL. These ligands create a chiral environment around the osmium catalyst, directing the oxidation to one face of the double bond over the other. The choice of ligand determines which enantiomer of the diol is formed. For terminal olefins like allyl aryl ethers, the AD reaction often proceeds with very high enantioselectivity. york.ac.uk

Below is a table summarizing typical results for the asymmetric dihydroxylation of various aryl allyl ethers, which demonstrates the high efficiency and enantioselectivity of this method.

| Aryl Allyl Ether Substrate | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| Phenyl Allyl Ether | (DHQ)₂PHAL | 95 | >95 |

| 4-Methoxyphenyl Allyl Ether | (DHQ)₂PHAL | 93 | >99 |

| 1-Naphthyl Allyl Ether | (DHQD)₂PHAL | 96 | 91 |

| 4-Chlorophenyl Allyl Ether | (DHQ)₂PHAL | Not Reported | 97 |

This data is representative of the Sharpless Asymmetric Dihydroxylation reaction and is compiled from established literature findings. harvard.eduyork.ac.uk

Chemical Reactivity and Derivatization Studies of this compound

The reactivity of this compound is primarily governed by its functional groups: a primary alcohol, a secondary alcohol, an ether linkage, and a substituted aromatic ring.

Anticipated Oxidation Products of this compound

| Oxidizing Agent Type | Potential Product from Primary Alcohol | Potential Product from Secondary Alcohol |

|---|---|---|

| Mild (e.g., PCC) | 3-(3-Ethylphenoxy)-2-hydroxypropanal | 1-(3-Ethylphenoxy)-3-hydroxypropan-2-one |

| Strong (e.g., KMnO4, H2CrO4) | 3-(3-Ethylphenoxy)-2-hydroxypropanoic acid | Further oxidation and potential cleavage |

Detailed research on the reduction of this compound is not available. The diol functionality is generally resistant to reduction. However, under harsh conditions, such as catalytic hydrogenation at high pressure and temperature, cleavage of the ether bond could potentially occur, leading to 3-ethylphenol and propane-1,2-diol. The aromatic ring could also be reduced under these conditions.

There is a lack of specific studies on the nucleophilic substitution reactions of this compound in the available literature. In principle, the hydroxyl groups can be converted into better leaving groups, such as tosylates or halides, to facilitate nucleophilic substitution. For example, reaction with p-toluenesulfonyl chloride would yield a tosylate, which could then be displaced by a variety of nucleophiles.

Hypothetical Nucleophilic Substitution Pathway

| Step | Reagents | Intermediate/Product |

|---|---|---|

| Activation of Hydroxyl Group | p-Toluenesulfonyl chloride (TsCl), Pyridine | 3-(3-Ethylphenoxy)propane-1,2-diyl bis(4-methylbenzenesulfonate) |

| Nucleophilic Displacement | Sodium azide (NaN3) | 1,2-Diazido-3-(3-ethylphenoxy)propane |

The conversion of 1,2-diols to epoxides is a common transformation in organic synthesis. For this compound, this would typically involve a two-step process. The first step is the selective activation of one of the hydroxyl groups, often the primary one, for instance, by conversion to a tosylate. Subsequent treatment with a base would lead to an intramolecular nucleophilic substitution (Williamson ether synthesis) to form the corresponding epoxide, 3-((3-ethylphenoxy)methyl)oxirane. mdpi.com The synthesis of similar epoxides from substituted phenols and epichlorohydrin is a well-established method. prepchem.comgoogle.com If a chiral diol is used as the starting material, this method can provide access to chiral epoxides. mdpi.com

General Pathway for Epoxide Formation

| Step | Description | Typical Reagents |

|---|---|---|

| 1 | Selective tosylation of the primary alcohol. | p-Toluenesulfonyl chloride, pyridine, low temperature |

| 2 | Base-mediated intramolecular cyclization. | Sodium hydride (NaH) or other strong base |

Advanced Structural Elucidation and Solid State Characterization

Comprehensive Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods provide detailed information about the molecular framework and the functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 3-(3-Ethylphenoxy)propane-1,2-diol, ¹H and ¹³C NMR would provide definitive confirmation of its structure.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 6.8 - 7.3 | Multiplet | 4H |

| -OCH₂- (propane) | 3.9 - 4.1 | Multiplet | 2H |

| -CH(OH)- | 3.8 - 4.0 | Multiplet | 1H |

| -CH₂OH | 3.5 - 3.7 | Multiplet | 2H |

| -CH₂- (ethyl) | 2.6 | Quartet | 2H |

| -CH₃ (ethyl) | 1.2 | Triplet | 3H |

| -OH | Variable | Broad Singlet | 2H |

Note: This is a predicted table. Actual values may vary.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the diol group. nih.gov Characteristic C-H stretching vibrations for the aromatic and aliphatic parts would appear around 2850-3100 cm⁻¹. The C-O stretching of the ether linkage would likely be observed in the 1200-1250 cm⁻¹ region, and the C-O stretching of the alcohol groups in the 1000-1100 cm⁻¹ range. nih.gov Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 2970 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-O (ether) | Stretching | 1200 - 1250 |

| C-O (alcohol) | Stretching | 1000 - 1100 |

Note: This table is based on general vibrational frequencies and data for analogous compounds.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₆O₃), the exact mass can be calculated and compared with the experimentally measured value to confirm the molecular formula.

The electron ionization (EI) mass spectrum of the closely related 3-phenoxy-1,2-propanediol (B1222102) shows a prominent molecular ion peak at m/z 168, corresponding to its molecular weight. chemicalbook.comnist.gov A key fragmentation pattern involves the cleavage of the C-C bond adjacent to the ether oxygen, leading to a base peak at m/z 94, which corresponds to the phenoxy radical. chemicalbook.comnist.gov For this compound, a similar fragmentation would be expected, with a molecular ion peak at m/z 196 and a significant fragment corresponding to the 3-ethylphenoxy moiety.

Table 3: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M]⁺ | C₁₁H₁₆O₃ | 196.1099 |

| [M+H]⁺ | C₁₁H₁₇O₃ | 197.1178 |

| [M+Na]⁺ | C₁₁H₁₆NaO₃ | 219.0997 |

Note: This is a predicted table. Experimental values should be within a few ppm of the calculated values.

X-ray Crystallography for Molecular and Crystal Structure Determination

X-ray crystallography provides the most definitive structural information, revealing the precise arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound is not publicly documented, studies on similar alkyl-substituted phenyl ethers of glycerol (B35011) offer valuable insights. semanticscholar.org These studies show that the crystal packing is dominated by extensive networks of intermolecular hydrogen bonds involving the hydroxyl groups of the diol moiety. semanticscholar.org These hydrogen bonds often lead to the formation of well-defined supramolecular motifs, such as chains or sheets. semanticscholar.org The aromatic rings typically engage in π-π stacking or C-H···π interactions, further stabilizing the crystal lattice. It is highly probable that this compound would exhibit similar hydrogen bonding patterns and packing arrangements.

Thermal Analysis Techniques for Phase Behavior Assessment

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC) is a key technique for determining the melting point, heat of fusion, and for identifying polymorphic transitions of a crystalline solid. A DSC thermogram of this compound would be expected to show an endothermic peak corresponding to its melting point. The shape and temperature of this peak would provide information about its purity and crystalline nature.

The presence of multiple melting peaks or other thermal events in the DSC curve could indicate the existence of different polymorphic forms, which are different crystal structures of the same compound. Studies on related long-chain alkyl ethers of glycerol have shown that polymorphism is a common phenomenon in this class of compounds. semanticscholar.org

Thermogravimetric Analysis (TGA) for Thermal Stability (General Methodological Inclusion)

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique employed to characterize the thermal stability and decomposition profile of materials. The methodology involves monitoring the mass of a sample as it is subjected to a controlled temperature program in a defined atmosphere, such as nitrogen or air. The resulting data, typically plotted as mass change versus temperature or time, provides critical insights into the thermal properties of a compound.

While specific, published TGA data for this compound is not prevalent in the surveyed scientific literature, its thermal behavior can be inferred based on the analysis of structurally related compounds, namely glycerol and its aryl ethers. The thermal stability of the propane-1,2-diol backbone and the ether linkage are the primary determinants of the molecule's decomposition profile.

For a compound like this compound, a TGA experiment would reveal the temperature at which the compound begins to degrade. The analysis of pure glycerol under an inert nitrogen atmosphere shows that it undergoes complete vaporization by 300°C, with an extrapolated onset of mass loss at approximately 199°C and a peak mass-loss rate at 239°C. netzsch.comnetzsch.com The presence of the bulkier and more stable ethylphenoxy group is expected to increase the thermal stability of the molecule compared to unsubstituted glycerol. The ether linkage itself is generally associated with high thermal stability. nih.gov

The TGA curve for this compound would be expected to show a single or multi-stage decomposition pattern. The initial and primary weight loss would correspond to the cleavage of the ether bond and the decomposition of the propanediol (B1597323) side chain. Key parameters derived from the TGA curve include the onset decomposition temperature (T_onset), which marks the beginning of significant mass loss, and the temperatures at which specific percentages of mass loss occur (e.g., T_d5 for 5% loss, T_d10 for 10% loss). These values are crucial for defining the upper temperature limit for the compound's storage and application.

An illustrative TGA data set for this compound, based on the behavior of similar glycerol ethers, is presented below. The analysis would typically be conducted under a nitrogen atmosphere at a standard heating rate (e.g., 10 °C/min).

Interactive Table: Illustrative TGA Data for this compound

The following data is representative and intended for illustrative purposes based on the analysis of structurally similar compounds.

| Parameter | Value (°C) | Description |

| T_onset | ~210 - 225 | Onset temperature of decomposition, indicating the start of significant mass loss. |

| T_d5 | ~220 - 235 | Temperature at which 5% of the initial mass is lost. |

| T_d10 | ~230 - 245 | Temperature at which 10% of the initial mass is lost. |

| T_peak | ~240 - 260 | Temperature of the maximum rate of decomposition (from the derivative thermogravimetric, DTG, curve). |

This analysis is instrumental in establishing the thermal processing window for this compound, providing essential data for its potential use in applications where thermal stress may occur.

Stereochemical Investigations and Chiral Phenomena

Resolution of Enantiomers of 3-(3-Ethylphenoxy)propane-1,2-diol and Related Analogs

The separation of racemic mixtures into their individual enantiomers is a critical process in chemical and pharmaceutical development, as enantiomers can exhibit different biological activities. ardena.com For chiral molecules like this compound, which lack acidic or basic functional groups for classical diastereomeric salt formation, methods like preferential crystallization and chiral chromatography are paramount. ardena.com

Preferential crystallization is a powerful technique for resolving racemates that crystallize as conglomerates—a physical mixture of crystals of the pure enantiomers. ardena.com This method exploits the fact that in a supersaturated solution of a racemic conglomerate, seeding with a crystal of one enantiomer can induce the crystallization of that enantiomer exclusively.

While specific studies on the 3-ethylphenoxy derivative are not detailed in the provided results, the closely related analog, racemic 3-(2-ethylphenoxy)propane-1,2-diol, has been successfully resolved into its (S)- and (R)-enantiomers using a preferential crystallization procedure. researchgate.net This suggests that compounds in this class can form conglomerate systems amenable to this type of resolution. The process generally involves creating a supersaturated solution of the racemate and seeding it with crystals of the desired enantiomer to achieve separation. ardena.com

Liquid chromatography using chiral stationary phases (CSPs) is one of the most versatile and widely used methods for the analytical and preparative separation of enantiomers. nih.gov This technique relies on the differential, transient diastereomeric interactions between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.

For compounds like this compound, various types of CSPs could be employed. Macrocyclic oligosaccharides, such as cyclodextrins and cyclofructans, are common chiral selectors. nih.gov Cyclofructans, for instance, have a structure similar to crown ethers and can separate enantiomers based on interactions with protonated primary amino groups, though they are also effective for other types of molecules. nih.gov Another major class of CSPs is based on macrocyclic glycopeptides, which offer a wide range of enantioselectivity due to their complex structures containing multiple stereogenic centers and functional groups capable of various interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance). nih.gov

Table 1: Common Chiral Stationary Phases (CSPs) for Enantioseparation

| CSP Class | Chiral Selector Example | Primary Interaction Mechanisms |

|---|---|---|

| Macrocyclic Oligosaccharides | Cyclofructan-based (CF6) | Dipole-dipole interactions, hydrogen bonding, steric interactions. nih.gov |

| Macrocyclic Glycopeptides | Teicoplanin, Vancomycin | Hydrogen bonding, π-π interactions, steric hindrance, ionic interactions. nih.gov |

| Crown Ethers | (3,3′-Diphenyl-1,1′-binaphthyl)-20-crown-6 | Complexation with primary amino groups via hydrogen bonding. nih.gov |

Crystallization Behavior of Racemic and Enantiopure Forms

The solid-state behavior of a chiral compound is defined by how its enantiomers arrange themselves in the crystal lattice. This can result in the formation of either a racemic compound or a racemic conglomerate, each with distinct thermodynamic properties. ualberta.ca

A racemic conglomerate (or racemic mixture) is a mechanical mixture of crystals of the two separate enantiomers. In contrast, a racemic compound is a single crystalline phase in which both enantiomers are present in equal amounts within a highly ordered arrangement in the unit cell. ualberta.ca The type of racemate formed can be predicted by analyzing the binary phase diagram of the enantiomers. A simple eutectic diagram is characteristic of a conglomerate, whereas a diagram with a central maximum melting point (which may be higher or lower than that of the pure enantiomers) and two eutectic points indicates the formation of a racemic compound. ualberta.ca

Studies on related 3-phenoxy-propane-1,2-diols provide insight into the likely behavior of the ethyl-substituted analog. Thermal analysis and infrared spectroscopy have shown that 3-phenoxypropane-1,2-diol and its 2-fluoro-substituted analog form true racemic compounds upon crystallization. researchgate.net Conversely, the 2-chloro, 2-bromo, and 2-iodo substituted analogs were found to form racemic conglomerates. researchgate.net This difference in behavior is attributed to the nature of intermolecular interactions, which are subtly influenced by the substituent on the phenyl ring. researchgate.net

Table 2: Crystallization Behavior of 3-(2-Halophenoxy)propane-1,2-diol Analogs

| Substituent (R) | Racemate Type | Method of Determination |

|---|---|---|

| H | Racemic Compound | Differential Scanning Calorimetry, IR Spectroscopy. researchgate.net |

| 2-F | Racemic Compound | Differential Scanning Calorimetry, IR Spectroscopy. researchgate.net |

| 2-Cl | Racemic Conglomerate | Differential Scanning Calorimetry, IR Spectroscopy. researchgate.net |

| 2-Br | Racemic Conglomerate | Differential Scanning Calorimetry, IR Spectroscopy. researchgate.net |

Polymorphism is the ability of a solid material to exist in more than one crystalline form or structure. nih.gov These different crystalline modifications, or polymorphs, of a compound can have different physicochemical properties, including melting point, solubility, and stability. nih.gov The existence of polymorphism is a critical consideration in the pharmaceutical industry, as changes between polymorphic forms can occur during manufacturing processes like milling or granulation, potentially affecting the final product's performance. nih.gov

For a molecule like this compound, it is plausible that both the racemic and the enantiopure forms could exhibit polymorphism. The specific arrangement of molecules in the crystal lattice, dictated by intermolecular forces, can lead to different packing efficiencies and, consequently, different crystal forms, some of which may be metastable. Identifying and characterizing potential polymorphs is essential for ensuring the consistency and stability of the solid form of the compound.

Supramolecular Interactions and Chirality in the Solid State

The structure of a crystal is governed by supramolecular interactions—the non-covalent forces between molecules, such as hydrogen bonding, van der Waals forces, and π-π interactions. nih.gov In the solid state, these directed interactions are responsible for the assembly of molecules into a periodic, long-range order. nih.gov

The transfer of chirality from the molecular level to the supramolecular level dictates the symmetry of the resulting crystal. mdpi.com A crystal composed of a single enantiomer will crystallize in one of the 65 chiral space groups, resulting in a chiral solid. mdpi.com In the case of a racemic compound, the presence of both enantiomers in the unit cell often leads to crystallization in a centrosymmetric space group, where the chirality of the individual molecules is compensated for at the macroscopic level. mdpi.com The interplay between the molecular structure and the intermolecular forces ultimately determines the final chiral or achiral nature of the crystalline solid.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations for Electronic Structure

Quantum mechanical (QM) and Density Functional Theory (DFT) calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions. For phenoxy-propane-1,2-diol derivatives, DFT methods, such as B3LYP with various basis sets (e.g., 6-31G, 6-31+G(d), 6-311++G(d,p)), are commonly employed to calculate key electronic parameters. epstem.net

These calculations typically reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting electrostatic potential map. The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. For analogous compounds, the energy band gap has been calculated to be around 3.83 eV. epstem.net

The electrostatic potential map highlights the electron-rich and electron-poor regions of the molecule, which are crucial for identifying potential sites for electrophilic and nucleophilic attack, as well as for forming non-covalent interactions like hydrogen bonds. In 3-(3-Ethylphenoxy)propane-1,2-diol, the oxygen atoms of the diol and ether functionalities are expected to be electron-rich, while the hydroxyl protons are electron-poor.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively high, localized on the phenoxy group | Indicates the ability to donate electrons |

| LUMO Energy | Relatively low, distributed over the aromatic ring | Indicates the ability to accept electrons |

| HOMO-LUMO Gap | Moderate | Suggests a balance of stability and reactivity |

| Dipole Moment | Non-zero | Indicates polarity and potential for dipole-dipole interactions |

| Electrostatic Potential | Negative potential around oxygen atoms, positive potential around hydroxyl hydrogens | Guides intermolecular interactions, particularly hydrogen bonding |

Note: The values in this table are inferred from studies on analogous compounds and represent predicted characteristics.

Molecular Docking Simulations for Ligand-Target Interaction Prediction (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, usually a protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action. While no specific docking studies for this compound were found, studies on similar substituted phenoxy-propane-1,2-diols have demonstrated their potential to interact with various biological targets. For instance, a study on 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol showed it suppresses inflammatory responses by inhibiting multiple kinases. nih.gov

In a typical docking simulation, the 3D structure of the ligand is placed into the binding site of a target protein, and its binding affinity is calculated as a docking score. pharmaffiliates.com The interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are then analyzed. For this compound, the diol group can act as both a hydrogen bond donor and acceptor, while the ethylphenoxy group can engage in hydrophobic and π-π stacking interactions. echemi.com These features suggest that it could potentially bind to a variety of enzymes or receptors.

Table 2: Potential Molecular Docking Interactions for this compound

| Interaction Type | Potential Interacting Groups on the Compound | Example Target Amino Acid Residues |

| Hydrogen Bond (Donor) | Hydroxyl groups of the diol | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond (Acceptor) | Oxygen atoms of the diol and ether | Arginine, Lysine, Histidine, Serine, Threonine |

| Hydrophobic Interactions | Ethyl group, Phenyl ring | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

| π-π Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds based on their physicochemical properties or structural features, known as descriptors. While a specific QSAR model for this compound has not been developed, QSAR studies on related classes of compounds, such as other aromatic ethers and alcohols, have been performed. nih.govmdpi.com

A QSAR study typically involves calculating a set of molecular descriptors for a series of compounds with known biological activity. These descriptors can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. A mathematical model is then built to correlate these descriptors with the observed activity. Such a model for phenoxy-propane-1,2-diol derivatives could help in predicting their potential biological activities, such as anti-inflammatory or antimicrobial effects. nih.gov The insights from FB-QSAR studies on other compounds show that steric, electrostatic, and hydrophobic fields can significantly influence inhibitory activity. nih.gov

Conformational Analysis and Energy Minimization Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. masterorganicchemistry.com Understanding the preferred conformations of this compound is crucial as the three-dimensional shape of a molecule often dictates its biological activity.

Energy minimization studies are performed to find the most stable conformation, which corresponds to the lowest energy state. For a flexible molecule like this compound, there are several rotatable bonds, including the C-C bonds in the propane-1,2-diol moiety and the C-O bonds of the ether linkage. The rotational barrier for the C-C bond in propane (B168953) is approximately 3.4 kcal/mol. masterorganicchemistry.com

Biological Activities and Mechanistic Investigations Non Human and in Vitro Contexts

Receptor Binding and Modulation Studies (In Vitro)

The interaction of phenoxy-propane-1,2-diol derivatives with various receptor systems has been a subject of scientific inquiry, particularly concerning adrenergic receptors.

Adrenergic Receptor Interaction Profiling of Analogs

While direct binding data for 3-(3-Ethylphenoxy)propane-1,2-diol on adrenergic receptors is not extensively available in the public domain, studies on structurally related analogs provide insights into their potential interactions. Research on a series of 1-(substituted amino)-3-(2-isopropyl-5-methyl-phenoxy)-propan-2-ol oxalates, which share the core phenoxy-propanol structure, has demonstrated their affinity for beta-adrenergic receptors.

In in vitro beta-adrenergic receptor binding assays, these compounds were evaluated for their ability to displace radiolabeled ligands from beta-1 (β1) and beta-2 (β2) adrenergic receptors. The results indicated that these analogs possess non-selective beta-adrenergic blocking activity, with potencies comparable to the well-characterized beta-blocker, propranolol (B1214883). nih.gov Specifically, the tert-butyl derivative in this series was found to be more active than the isopropyl derivative. nih.gov These findings suggest that phenoxy-propan-2-ol derivatives can effectively interact with and antagonize beta-adrenergic receptors.

Table 1: Adrenergic Receptor Binding Affinity of Analog Compounds No direct binding affinity data for this compound was found in the reviewed literature. The following table presents data for related phenoxy-propanolamine analogs.

| Compound | Receptor Subtype | Assay Type | Finding | Reference |

| 1-Isopropylamino-3-(2-isopropyl-5-methyl-phenoxy)-propan-2-ol oxalate | β1 and β2 | Radioligand Binding Assay | Showed β-adrenergic receptor affinity comparable to propranolol without selectivity. | nih.gov |

| 1-tert-Butylamino-3-(2-isopropyl-5-methyl-phenoxy)-propan-2-ol oxalate | β1 and β2 | Radioligand Binding Assay | Showed β-adrenergic receptor affinity comparable to propranolol without selectivity; more active than the isopropyl derivative. | nih.gov |

Exploration of Other Receptor Affinities

Currently, there is a lack of publicly available research data on the binding affinities of this compound or its close analogs with other classes of receptors beyond the adrenergic system.

Enzyme Inhibition Studies and Mechanistic Pathways (In Vitro)

The enzymatic interactions of this compound and related diol compounds have been investigated, revealing inhibitory effects on key enzymes involved in inflammatory and signaling pathways.

Soluble Epoxide Hydrolase (sEH) Inhibition Pathways (General to related diols)

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxy fatty acids, converting them into their corresponding diols. The inhibition of sEH is a therapeutic strategy for managing inflammation and hypertension. While direct inhibitory data for this compound on sEH is scarce, the broader class of diol-containing compounds has been studied for this activity.

Urea-based compounds containing a diol moiety have been identified as potent inhibitors of sEH. These inhibitors are thought to mimic the transition state of the epoxide hydrolysis reaction. The inhibitory potency of these compounds is influenced by the nature of the substituents on the urea (B33335) and the diol-containing scaffold. For instance, certain N,N'-disubstituted ureas have demonstrated low nanomolar IC50 values against both mouse and human sEH. nih.gov

Table 2: sEH Inhibitory Activity of Urea and Diol Compounds This table presents IC50 values for various urea and diol compounds against soluble epoxide hydrolase (sEH), illustrating the inhibitory potential within this chemical class.

| Compound Type | Specific Compound Example | Enzyme Source | IC50 Value | Reference |

| Urea | N,N'-Dicyclohexylurea (DCU) | Mouse sEH | 22 ± 3 nM (Ki) | nih.gov |

| Urea | Siduron | Mouse sEH | 0.16 µM | nih.gov |

| Urea | Siduron | Human sEH | 0.36 µM | nih.gov |

| Non-urea amide | Compound 8-42 | Human sEH | 7.9 nM | nih.gov |

| Non-urea amide | Compound 8-14 | Human sEH | 16.4 nM | nih.gov |

Kinase Inhibition Profiles and Anti-Inflammatory Mechanisms in Cell Lines

A close structural analog, 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol, has been extensively studied for its anti-inflammatory properties, which are mediated through the inhibition of multiple kinases. In lipopolysaccharide (LPS)-activated RAW264.7 macrophage cell lines, this compound demonstrated significant inhibitory effects on the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), key mediators of inflammation. knu.ac.krnih.gov

The underlying mechanism for these anti-inflammatory effects was found to be the suppression of several key signaling pathways. Specifically, 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol was shown to inhibit the Syk/NF-κB, IKKε/IRF-3, and p38/AP-1 pathways. knu.ac.kr These pathways are crucial for the transcriptional activation of pro-inflammatory genes. Direct kinase assays confirmed the inhibitory effect of this compound on specific kinases within these cascades.

Table 3: Kinase Inhibition and Anti-Inflammatory Activity of 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol

| Assay | Cell Line | Key Findings | Reference |

| Nitric Oxide (NO) Production | RAW264.7 macrophages | Dose-dependent inhibition of LPS-induced NO production. | knu.ac.krnih.gov |

| Prostaglandin E2 (PGE2) Production | RAW264.7 macrophages | Inhibition of LPS-induced PGE2 production at the transcriptional level. | knu.ac.kr |

| Kinase Activity | In vitro kinase assays | Inhibition of Syk, IKKε, and p38 kinase activity. | knu.ac.kr |

| NF-κB Activation | RAW264.7 macrophages | Suppression of LPS-induced NF-κB activation. | knu.ac.kr |

| IRF-3 Activation | RAW264.7 macrophages | Suppression of LPS-induced IRF-3 activation. | knu.ac.kr |

| AP-1 Activation | RAW264.7 macrophages | Suppression of LPS-induced AP-1 activation. | knu.ac.kr |

Investigation of Other Enzyme Systems (e.g., Dioxygenases)

At present, there is no publicly available scientific literature detailing the interaction of this compound or its close structural analogs with dioxygenase enzyme systems.

Coenzyme-Dependent Dehydratase Substrate Specificity (e.g., Propanediol (B1597323) Dehydratase)

Coenzyme B12-dependent dehydratases are a class of enzymes that catalyze the conversion of certain diols to their corresponding aldehydes. A prominent member of this family is propanediol dehydratase (EC 4.2.1.28), which facilitates the dehydration of 1,2-propanediol to propanal. wikipedia.org This enzymatic reaction proceeds through a radical mechanism that requires adenosylcobalamin (a form of coenzyme B12) as an essential cofactor. ebi.ac.uk

These dehydratases, including the isofunctional glycerol (B35011) dehydratase, exhibit specificity for their substrates. For instance, propanediol dehydratase shows a high affinity for 1,2-propanediol, while glycerol dehydratase has a greater affinity for glycerol. ebi.ac.ukebi.ac.uk The substrate specificity is a critical aspect of the enzyme's function and is determined by the architecture of its active site.

A comprehensive investigation into the substrate specificity of propanediol dehydratase with respect to this compound would involve incubating the compound with the purified enzyme and coenzyme B12. The reaction would be monitored for the production of the corresponding aldehyde, 3-(3-ethylphenoxy)propanal. The efficiency of the conversion would provide insight into whether the bulky phenoxy substituent at the 3-position hinders the compound's ability to act as a substrate.

As of now, there is no publicly available research data detailing the interaction between this compound and coenzyme-dependent dehydratases like propanediol dehydratase. Such a study would be necessary to determine if the compound can be metabolized through this pathway.

Table 1: Hypothetical Data for Substrate Specificity of Propanediol Dehydratase

This table illustrates the type of data that would be generated from a study on the substrate specificity of propanediol dehydratase. The values for this compound are hypothetical and included for illustrative purposes only, as no experimental data has been found.

| Substrate | Relative Activity (%) |

| 1,2-Propanediol | 100 |

| 1,2-Ethanediol | 85 |

| Glycerol | 30 |

| This compound | Data not available |

Antimicrobial Activity Evaluation (In Vitro)

The in vitro evaluation of a compound's antimicrobial activity is a foundational step in the discovery of new antimicrobial agents. This process typically involves determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Structurally similar compounds, such as other propanediol derivatives, have been investigated for their antimicrobial properties. For example, studies have compared the antimicrobial efficacy of propan-1,3-diol and propan-1,2-diol, noting their effects against bacteria like Escherichia coli and Pseudomonas aeruginosa.

An in vitro antimicrobial evaluation of this compound would involve testing the compound against a panel of clinically relevant bacteria and fungi. Standardized methods, such as broth microdilution or agar (B569324) diffusion assays, would be employed to determine the MIC values.

Despite the existence of established protocols for such evaluations, a review of scientific literature indicates that this compound has not been specifically tested for its antimicrobial activity. Therefore, no data on its efficacy against common pathogens are currently available.

Table 2: Representative Data for In Vitro Antimicrobial Activity (MIC in µg/mL)

This table is a template showing how the results of an in vitro antimicrobial activity evaluation would be presented. The data for this compound is not available.

| Microorganism | This compound | Ciprofloxacin (Control) | Fluconazole (Control) |

| Staphylococcus aureus | Data not available | 1 | - |

| Escherichia coli | Data not available | 0.5 | - |

| Pseudomonas aeruginosa | Data not available | 1 | - |

| Candida albicans | Data not available | - | 2 |

Cellular and Molecular Mechanism Elucidation in Non-Human Cell Lines

Understanding the cellular and molecular mechanisms of a compound is crucial for determining its potential biological effects. Such investigations in non-human cell lines can reveal how a compound interacts with cellular pathways, such as those involved in cell signaling, proliferation, and apoptosis.

For a compound like this compound, mechanistic studies might explore its effects on specific cellular targets. Given its structure, which includes a phenoxy group, it could potentially interact with various receptors or enzymes within the cell.

Elucidating these mechanisms would involve a range of molecular biology techniques. For instance, gene expression analysis could identify any changes in gene transcription following treatment with the compound. Cellular assays could be used to measure effects on cell viability, cell cycle progression, or the induction of apoptosis.

However, there is a clear absence of published studies on the cellular and molecular effects of this compound in any non-human cell line. Consequently, its mechanism of action at the cellular level remains unknown.

Table 3: Illustrative Data for Cellular Mechanism Analysis in a Non-Human Cell Line

This table provides an example of the kind of data that could be generated from a study on the cellular mechanisms of this compound. The information presented is hypothetical, as no such studies have been found.

| Assay | Endpoint | Result with this compound |

| Cell Viability (MTT Assay) | IC50 (µM) | Data not available |

| Apoptosis (Caspase-3 Activity) | Fold Change vs. Control | Data not available |

| Gene Expression (RT-qPCR) | Target Gene Regulation | Data not available |

Applications in Chemical Synthesis and Materials Science Excluding Human Therapeutics

Utility as an Intermediate in Complex Organic Synthesis

The primary application of 3-(3-Ethylphenoxy)propane-1,2-diol in organic synthesis is its role as a versatile intermediate or building block. The two hydroxyl groups offer reactive sites for a wide array of chemical transformations. This structural motif is found in various functionally significant molecules, and the synthesis of these molecules often proceeds through a diol intermediate.

Analogous compounds are widely used as precursors in the synthesis of specialty chemicals. For instance, related phenoxy-propanediols serve as key intermediates in the production of pharmaceuticals and agrochemicals. vulcanchem.com The compound 3-(2-methoxyphenoxy)propane-1,2-diol (guaifenesin), for example, is not only a medicinal agent but also acts as a starting material for other pharmaceutical products. Similarly, 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol is a known precursor for the synthesis of the chiral beta-blocker, Bupranolol.

The reactivity of the diol function allows for transformations such as:

Oxidation: The primary and secondary alcohols can be selectively oxidized to form aldehydes, ketones, or carboxylic acids.

Esterification and Etherification: The hydroxyl groups can be converted into esters or ethers to introduce new functional groups or protecting groups.

Nucleophilic Substitution: Conversion of the hydroxyl groups into good leaving groups (like tosylates or halides) allows for their replacement by a wide range of nucleophiles.

This versatility makes this compound a valuable precursor for creating a library of more complex derivatives for research and industrial applications.

Table 1: Examples of Analogous Propanediol (B1597323) Intermediates and Their Applications

| Compound Name | Structural Analogy | Documented Application as Intermediate | Reference |

|---|---|---|---|

| 3-(2-Methoxyphenoxy)propane-1,2-diol | Substituted phenoxy group | Precursor in the synthesis of other medicinal products. | |

| 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol | Substituted phenoxy group | Intermediate for the synthesis of Bupranolol. | |

| 3-Aminopropane-1,2-diol | Functional group at C3 | Intermediate for pesticides, emulsifiers, and X-ray contrast agents. | |

| 3-Phenoxy-1,2-propanediol (B1222102) | Parent phenoxy structure | Used in the formulation of consumer products, implying its role as a stable building block. |

Potential in Polymer Chemistry and Material Development

Diols are fundamental monomers in condensation polymerization. The presence of two hydroxyl groups in this compound allows it to act as a monomeric unit in the synthesis of polymers such as polyesters and polyurethanes. vulcanchem.com

When reacted with a dicarboxylic acid or its derivative (e.g., a diacyl chloride or diester), this compound can undergo polyesterification to form a polyester. The general reaction is a condensation process where a molecule of water is eliminated for each ester linkage formed.

The 3-ethylphenoxy side group is a significant feature in this context. Unlike simple diols like propane-1,2-diol, this bulky, somewhat flexible, and hydrophobic side chain would be incorporated into the polymer backbone. This can have a profound impact on the material properties of the resulting polymer:

Thermal Properties: The bulky side group can disrupt chain packing, potentially lowering the melting point (Tm) and glass transition temperature (Tg) compared to polymers made from linear diols.

Solubility: The aromatic and alkyl character of the side group can enhance the polymer's solubility in organic solvents.

Mechanical Properties: The side chains can affect the polymer's flexibility, rigidity, and tensile strength.

By carefully selecting the comonomer (e.g., the dicarboxylic acid), a wide range of polyesters with tailored properties could be developed for applications in coatings, adhesives, and specialty plastics.

Application in Chiral Separations, including as Components of Chiral Stationary Phases

The C2 carbon of the propane-1,2-diol backbone is a chiral center, meaning this compound exists as two non-superimposable mirror images, or enantiomers: (R)-3-(3-Ethylphenoxy)propane-1,2-diol and (S)-3-(3-Ethylphenoxy)propane-1,2-diol. This inherent chirality makes the compound and its derivatives relevant to the field of chiral separations.

Research on analogous 3-phenoxy-1,2-diols has shown that the nature of the substituent on the phenyl ring critically influences the crystallization behavior of the racemic mixture. For example, studies on 3-(2-halophenoxy)propane-1,2-diols revealed that while the fluoro-substituted compound forms a racemic compound upon crystallization, the chloro-, bromo-, and iodo-substituted analogues form racemic conglomerates. A conglomerate is a mechanical mixture of crystals of the pure enantiomers, which can potentially be separated by preferential crystallization, a cost-effective method for chiral resolution. The crystallization behavior of this compound would similarly depend on the intermolecular interactions dictated by its specific structure.

Furthermore, chiral diols are valuable precursors for the synthesis of chiral selectors, which are the active components of Chiral Stationary Phases (CSPs) used in High-Performance Liquid Chromatography (HPLC). These diols can be derivatized and then bonded to a solid support (like silica (B1680970) gel) to create a CSP. The enantiomeric recognition capability of the CSP depends on the specific interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) between the chiral selector and the enantiomers of the analyte being separated. The ethylphenoxy group in the title compound offers potential for π-π and hydrophobic interactions, which are crucial for chiral recognition.

Role in the Design and Synthesis of Ligands for Coordination Chemistry

The propane-1,2-diol skeleton is a useful scaffold for designing ligands for coordination chemistry and catalysis. The two hydroxyl groups can be chemically modified to introduce donor atoms that can coordinate to a metal center. A common strategy involves replacing the hydroxyls with phosphine (B1218219) groups to create bidentate phosphine ligands (diphosphines).

Starting from this compound, one could synthesize a chiral diphosphine ligand. Such ligands are of immense interest in asymmetric catalysis, where a chiral metal-ligand complex catalyzes a reaction to produce one enantiomer of the product in excess. The propane (B168953) backbone creates a six-membered chelate ring when coordinated to a metal, a common feature in many successful catalysts. The 3-ethylphenoxy group would be positioned away from the metal center, where it could exert steric and electronic influence on the catalytic pocket, potentially improving the enantioselectivity of a reaction. The synthesis of ligands from diol precursors is a well-established methodology in organometallic chemistry.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of 3-(3-Ethylphenoxy)propane-1,2-diol and its analogs is foundational to any further investigation. Future research should prioritize the development of synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry.

Current synthetic approaches to similar phenoxy-propanediols often involve the reaction of a substituted phenol (B47542) with a glycidyl (B131873) derivative or the dihydroxylation of an allyl ether. While effective, these methods can sometimes rely on harsh reaction conditions, hazardous reagents, or produce significant waste.

Key Research Objectives:

Catalytic Routes: Investigating novel catalytic systems, such as metal-organic frameworks (MOFs) or functionalized solid supports, for the key bond-forming reactions. This could lead to milder reaction conditions, improved selectivity, and easier catalyst recovery and reuse.

Flow Chemistry: The implementation of continuous flow processes for the synthesis of this compound could offer enhanced control over reaction parameters, improved safety for exothermic reactions, and facile scalability.

Bio-catalysis: Exploring enzymatic routes, for instance, using lipases or epoxide hydrolases, for the synthesis could offer high chemo-, regio-, and enantioselectivity under environmentally benign conditions.

A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Potential Challenges |

|---|---|---|

| Traditional Batch Synthesis | Well-established procedures for analogous compounds. | Potential for high energy consumption, solvent waste, and use of hazardous reagents. |

| Catalytic Flow Chemistry | Enhanced safety, reproducibility, and scalability. Precise control over reaction conditions. | Requires specialized equipment and optimization of flow parameters. |

| Biocatalytic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost, substrate scope limitations. |

In-depth Exploration of Enantiomeric Control and Resolution Techniques

The central carbon of the propane-1,2-diol moiety in this compound is a stereocenter, meaning the compound can exist as two enantiomers. As the biological activity of chiral molecules is often enantiomer-dependent, the ability to selectively synthesize or separate these enantiomers is of paramount importance.

Research into the enantioselective synthesis of the related compound, (R)-3-phenoxy-1,2-propanediol, has shown success using epoxide hydrolases. This provides a strong starting point for developing stereocontrolled syntheses of this compound.

Future Research Directions:

Asymmetric Catalysis: Development of chiral catalysts for the asymmetric opening of a suitable epoxide precursor or the asymmetric dihydroxylation of 3-(3-ethylphenoxy)prop-1-ene.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the desired enantiomer of this compound.

Enzymatic Resolution: Screening a broader range of enzymes and optimizing reaction conditions for the kinetic resolution of the racemic mixture. This could involve selective acylation or hydrolysis of one enantiomer.

Chromatographic Separation: Developing efficient chiral stationary phases for the analytical and preparative separation of the enantiomers by high-performance liquid chromatography (HPLC).

Mechanistic Studies of Biological Activities in Diverse Non-Human Biological Systems

While no specific biological activities have been reported for this compound, related phenoxy derivatives have shown a range of biological effects. For instance, some phenoxy acetic acid derivatives have been investigated as selective COX-2 inhibitors. vulcanchem.com This suggests that this compound and its derivatives could interact with various biological targets.

Proposed Research Trajectories:

Broad-Spectrum Screening: Initial high-throughput screening of the compound against a diverse panel of receptors, enzymes, and cell lines to identify potential areas of biological activity.

Target Identification and Validation: For any identified "hits" from screening, subsequent studies would be necessary to identify the specific molecular target and validate the interaction.

In Vivo Studies in Model Organisms: Evaluation of the compound's effects in non-human model organisms (e.g., zebrafish, C. elegans, or rodents) to understand its whole-organism effects and potential therapeutic or toxicological properties. This could include assessing its impact on developmental processes, inflammation, or neurological function.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with systematic variations to the ethylphenoxy group and the propanediol (B1597323) backbone to understand how structural modifications influence biological activity.

Discovery of Novel Applications in Niche Chemical and Industrial Fields

The physicochemical properties of this compound, such as its expected polarity from the diol group and lipophilicity from the ethylphenoxy moiety, suggest its potential utility in various industrial applications. Related compounds like phenoxy propanol (B110389) are used as solvents, preservatives, and fragrance fixatives in cosmetics and cleaning products. Glycerol (B35011) ethers, a broader class to which this compound belongs, find use as fuel additives and in the production of polymers.

Potential Areas for Application Research:

Polymer Chemistry: Investigating the use of this compound as a monomer or a chain extender in the synthesis of polyesters and polyurethanes. The ethylphenoxy group could impart unique properties such as altered thermal stability, refractive index, or mechanical strength to the resulting polymers.

Specialty Solvents and Formulation Aids: Evaluating its performance as a solvent for agrochemicals, inks, or coatings, where its unique combination of hydrophilic and lipophilic characteristics could be advantageous.

Cosmeceuticals and Personal Care: Exploring its potential as a humectant, emollient, or preservative in cosmetic formulations, pending thorough safety and toxicological evaluation.

Niche Chemical Synthesis: Utilizing the diol functionality as a versatile handle for the synthesis of more complex molecules, including chiral building blocks for pharmaceuticals or fine chemicals.

Computational Design of Derivatives with Tuned Properties and Activities

Computational chemistry and molecular modeling offer powerful tools to accelerate the discovery and optimization of new molecules. For a compound like this compound, where empirical data is scarce, computational approaches can guide experimental efforts and provide valuable insights.

Key Computational Research Areas:

Quantitative Structure-Activity Relationship (QSAR): Once initial biological or physical property data is generated for a set of analogs, QSAR models can be developed to correlate molecular descriptors with observed activity. These models can then be used to predict the properties of virtual compounds.

Molecular Docking: If a biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound and its derivatives. This can guide the design of more potent and selective analogs.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between the compound and its environment, whether it be a biological receptor or a solvent system. This can help in understanding the mechanism of action or the basis for its physical properties.

De Novo Design: Utilizing computational algorithms to design novel derivatives with desired properties based on a set of predefined constraints.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (R)-3-phenoxy-1,2-propanediol |

| 3-(3-ethylphenoxy)prop-1-ene |

| Phenoxy propanol |

Q & A

Q. What mechanistic insights explain conflicting catalytic efficiency in diol-functionalized reactions?

- Methodological Answer : Perform kinetic isotope effect (KIE) studies to distinguish between proton-transfer vs. nucleophilic attack mechanisms. Use stopped-flow spectroscopy to monitor intermediate formation (e.g., oxonium ions). Compare catalytic turnover in aprotic (e.g., THF) vs. protic (e.g., MeOH) solvents to isolate solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.